6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-(pyrrolidin-1-yl) benzoyl chloride.
Intermediate Formation: This intermediate is reacted with ethyl 3-(diethylamino)acrylate to yield the desired compound.
Reaction Conditions: The reactions are often carried out under microwave-assisted conditions to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6-position can be substituted by nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolones .
Scientific Research Applications
6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel antibacterial agents and has shown potential in targeting DNA gyrase and topoisomerase IV.
Biological Research: The compound is used in studies related to its antibacterial and antiviral properties.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves:
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: A newer quinolone with enhanced activity against resistant strains.
Properties
Molecular Formula |
C14H13FN2O3 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
6-fluoro-4-oxo-7-pyrrolidin-1-yl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c15-10-5-8-11(6-12(10)17-3-1-2-4-17)16-7-9(13(8)18)14(19)20/h5-7H,1-4H2,(H,16,18)(H,19,20) |
InChI Key |
UZKAPWNBMVHQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
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